Physicochemical properties of 3,4-o-Isopropylidene-shikimic acid
Physicochemical properties of 3,4-o-Isopropylidene-shikimic acid
An In-depth Technical Guide on the Physicochemical Properties of 3,4-o-Isopropylidene-shikimic acid
Abstract
3,4-o-Isopropylidene-shikimic acid, a derivative of shikimic acid, is a molecule of significant interest in pharmaceutical research and chemical synthesis. Its modified structure, featuring an isopropylidene group protecting the 3- and 4-hydroxyl groups, enhances its stability and makes it a valuable intermediate in the synthesis of various compounds, including the antiviral drug oseltamivir.[1] This document provides a comprehensive overview of the physicochemical properties, experimental protocols related to its preparation and biological evaluation, and its role in relevant biochemical pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
3,4-o-Isopropylidene-shikimic acid is a white to off-white or light yellow crystalline powder.[2][3] It is a stable intermediate used in various chemical syntheses.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3,4-o-Isopropylidene-shikimic acid
| Property | Value | Source(s) |
| Molecular Formula | C10H14O5 | [1][2][4] |
| Molecular Weight | 214.22 g/mol | [2][4] |
| CAS Number | 183075-03-8 | [2][5] |
| Appearance | Off-white to light yellow powder/solid | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3][5] |
| Purity | >97% | |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |
| IUPAC Name | (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |
| InChI Key | PILATNHSTHZMCA-PRJMDXOYSA-N | |
| Topological Polar Surface Area | 76 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols
Preparation from Mango Core
A method for preparing 3,4-O-isopropylidene shikimic acid from mango stones has been developed, yielding a product with a purity of over 99.13%.[6] The general workflow is outlined below.
Caption: Workflow for the preparation of 3,4-O-isopropylidene shikimic acid from mango core.
Detailed Steps:
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Crushing and Sieving: Mango stones are crushed and passed through an 80-mesh sieve to obtain a fine powder.[6]
-
Microwave Extraction: The mango core powder undergoes microwave extraction to isolate the target compound.[6]
-
Decolorization and Purification: The extract's pH is adjusted to 3.4, and it is treated with activated carbon at 50°C for 1.5 hours to decolorize and remove impurities.[6] This is followed by coarse crystallization and a secondary decolorization step.
-
Separation and Final Crystallization: Macroporous adsorption resin is used for separation and purification, followed by concentration and crystallization.[6]
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Drying: The final product is dried to yield pure 3,4-O-isopropylidene shikimic acid.[6]
Evaluation of Anti-inflammatory Activity
The anti-inflammatory effects of 3,4-o-Isopropylidene-shikimic acid (ISA) have been evaluated using various animal models.[7][8][9]
a) Carrageenan-Induced Paw Edema in Rats: This is a widely used model to assess acute inflammation.
-
Animals: Rats are divided into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (ISA at 50, 100, and 200 mg/kg).[7]
-
Procedure: ISA or the respective control vehicle is administered orally. After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce edema.[8]
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Measurement: Paw volume is measured at specified intervals (e.g., hourly for 5 hours) using a plethysmometer.
-
Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group. ISA at 200 mg/kg showed significant inhibition, particularly in the later phase (3-5 hours).[7]
b) Cotton Pellet-Induced Granuloma in Rats: This model is used to evaluate the chronic anti-inflammatory (proliferative phase) activity.
-
Animals: Rats are divided into groups similar to the acute model.[7]
-
Procedure: Sterile cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla of anesthetized rats.[7] The animals are then treated orally with ISA (50, 100, 200 mg/kg), a standard drug, or a control vehicle for 12 consecutive days.[7]
-
Measurement: On the 13th day, the animals are euthanized, and the cotton pellets with surrounding granuloma tissue are excised, dried at 60°C for 24 hours, and weighed.[7]
-
Endpoint: The net dry weight of the granuloma is determined, and the percentage inhibition is calculated. ISA demonstrated a dose-dependent inhibition of granuloma formation.[7]
Evaluation of Antioxidant Activity
The antioxidant potential of ISA is assessed by its ability to scavenge free radicals.
-
Method: Electron spin resonance (ESR) spin-trapping technique is employed.[8]
-
Radical Scavenging: The scavenging activity against superoxide (B77818) radicals and hydroxyl radicals is measured.
-
Results: ISA exhibits moderate antioxidant activity, with reported IC50 values of 0.214 µg/mL for scavenging superoxide radicals and 0.450 µg/mL for hydroxyl radicals.[2][8]
Biological Activity and Signaling Pathways
3,4-o-Isopropylidene-shikimic acid is an analog of shikimic acid, a key intermediate in the shikimate pathway.[8][10] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[10][11]
Caption: The Shikimate Pathway for the biosynthesis of aromatic amino acids.
The anti-inflammatory effects of ISA are linked to its ability to modulate inflammatory pathways. Studies on experimental colitis have shown that ISA can reduce colonic injury and inflammation.[12] The proposed mechanism involves:
-
Antioxidant Action: Reducing levels of malondialdehyde (MDA) and nitric oxide (NO).[12]
-
Inhibition of Inflammatory Mediators: Decreasing the production of prostaglandin (B15479496) E2 (PGE2) in colon tissue.[2][12] This is likely achieved by inhibiting the expression of cyclo-oxygenase-2 (COX-2).[12]
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Modulation of NF-κB Pathway: Ameliorating inflammation by modulating the expression of IκBα and nuclear factor kappa B (NF-κB) p65 proteins.[12]
Conclusion
3,4-o-Isopropylidene-shikimic acid is a versatile molecule with well-defined physicochemical properties that facilitate its use as a synthetic intermediate. Its biological activities, particularly its anti-inflammatory and antioxidant effects, are significant and are attributed to its modulation of key inflammatory pathways such as the NF-κB and arachidonic acid metabolism pathways. The detailed protocols for its preparation and biological evaluation provide a solid foundation for further research and development in medicinal chemistry and pharmacology.
References
- 1. Cas 183075-03-8,3,4-O-Isopropylidene shikimic acid | lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3,4-O-Isopropylidene shikimic acid CAS#: 183075-03-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3,4-O-Isopropylidene shikimic acid | 183075-03-8 [chemicalbook.com]
- 6. A method for preparing 3,4-o-isopropylidene shikimic acid from mango core - Eureka | Patsnap [eureka.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid [pubmed.ncbi.nlm.nih.gov]
- 9. Study on anti-inflammatory effects of 3,4-oxo-isopropylidene-shikimic acid - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ameliorative effects of 3,4-oxo-isopropylidene-shikimic acid on experimental colitis and their mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
